molecular formula C23H32O5 B124323 Corticosterone acetate CAS No. 1173-26-8

Corticosterone acetate

Cat. No. B124323
CAS RN: 1173-26-8
M. Wt: 388.5 g/mol
InChI Key: WKQCPUMQBMFPLC-ZWFCQKKLSA-N
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Description

Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . It has modest but significant activities as a mineralocorticoid and a glucocorticoid .


Synthesis Analysis

Corticosterone is synthesized from cholesterol. The process in which specialized cells in specific tissues synthesize steroid hormones is generally referred to as steroidogenesis . Most of the steroidogenic enzymes belong to the cytochrome P450 oxidation group, among which five enzymes are involved in adrenal steroidogenesis .


Molecular Structure Analysis

The molecular formula of Corticosterone acetate is C23H32O5 . It is the C21 acetate ester of cortisone .


Chemical Reactions Analysis

Corticosterone acetate can be analyzed using liquid chromatography–full-scan high-resolution accurate mass spectrometry (LC–HRMS) using a quadrupole time-of-flight (TOF) mass spectrometry .


Physical And Chemical Properties Analysis

The average molecular weight of Corticosterone acetate is 388.497 Da, and the monoisotopic mass is 388.224976 Da .

Scientific Research Applications

Impact on Steroidogenesis

Corticosterone acetate's effects on steroidogenesis have been a significant focus of research. For instance, studies have investigated the influence of corticosterone on hepatic acetate metabolism in animals. One study found that microinjection of corticosterone into the ventromedial hypothalamus of rabbits altered the rates of acetate transfer into various substances like CO2, glucose, and fatty acids (Seto et al., 2009). Another study showed similar effects of corticosterone injection into the hippocampus, indicating its role in the regulation of hepatic acetate metabolism (Seto et al., 2009).

Role in Modulating Physiological Responses

Corticosterone acetate is also studied for its role in modulating physiological responses. For example, research in mice indicated that corticosterone facilitates the extinction of fear memory in certain strains but strengthens cue-related fear in others, suggesting a complex role in emotional learning and memory (Brinks et al., 2009). This highlights the hormone's potential impact on stress and anxiety-related behaviors.

Interaction with Other Hormones and Systems

The interaction between corticosterone and other hormones and systems has been a focus as well. For example, a study on the interaction between corticosterone and glucose in reptiles revealed that corticosterone's role in mobilizing glucose is complex and not directly correlated with its concentration, highlighting the need for a nuanced understanding of its functions in different species (Neuman-Lee et al., 2019).

Influence on Reproductive and Immune Systems

Corticosterone's influence on the trade-off between reproductive and immune systems has been examined. In a study on female tree lizards, corticosterone manipulation showed that it regulates the distribution of resources between these systems, especially under conditions of limited resources (French et al., 2007).

Effects on Fetal Development

The effects of corticosterone on fetal development have also been studied. A trial compared different formulations and administration kinetics of antenatal corticosteroid therapy on fetal heart rate, demonstrating that corticosterone therapy can lead to significant changes in fetal heart rate, which do not vary according to the corticosteroid or dosage regimen used (Subtil et al., 2003).

Safety And Hazards

Corticosterone acetate may cause an allergic skin reaction. It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQCPUMQBMFPLC-ZWFCQKKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020284
Record name Corticosterone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corticosterone acetate

CAS RN

1173-26-8
Record name Corticosterone acetate
Source CAS Common Chemistry
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Record name Corticosterone acetate
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Record name Corticosterone acetate
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Record name Corticosterone acetate
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Record name 11β,21-dihydroxypregn-4-ene-3,20-dione 21-acetate
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Record name CORTICOSTERONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,810
Citations
CY Chen, TY Tsai, BH Chen - Antioxidants, 2021 - mdpi.com
Organosulfur compounds, phenolic acids and flavonoids in raw and black garlic were determined, and followed by preparation of black garlic nanoemulsion for studying their effects on …
Number of citations: 14 www.mdpi.com
GW Thorn, RP Howard… - The Journal of clinical …, 1939 - Am Soc Clin Investig
… of desoxycorticosterone acetate in oil. Later, desoxy-corticosterone acetate treatment was … Subsequently, desoxy-corticosterone acetate treatment was resumed. During each of these …
Number of citations: 101 www.jci.org
MH KUIZENGA, GF CARTLAND - Endocrinology, 1940 - academic.oup.com
\ORTICOSTERONE was isolated from adrenal gland extracts almost simultaneously (( by Kendall (i, 2) and Reichstein (3). Its chemical configuration was also eluci'^ sa-»^ dated …
Number of citations: 15 academic.oup.com
RE Peterson, CE Pierce - The Journal of Clinical …, 1960 - Am Soc Clin Investig
… After addition of 20 /Ag of corticosterone acetate, the dichloromethane was evaporated to dryness. The residue was chromatographed successively in the following systems: 1) …
Number of citations: 149 www.jci.org
JF Grattan, H Jensen, DJ Ingle - American Journal of …, 1941 - journals.physiology.org
… mice The corticosterone acetate was administered in peanut oil, 0.2 cc. containing 0.5 mgm. … Both adrenocorticotropic hormone and corticosterone acetate were tested for their effect on …
Number of citations: 21 journals.physiology.org
GW Thorn, LL Engel, H Eisenberg - The Journal of Experimental …, 1938 - rupress.org
… In addition to crystalline compounds derived from the suprarenal cortex we have tested a synthetic compound (desoxy-corticosterone acetate) prepared by Steiger and Reichstein (5). …
Number of citations: 73 rupress.org
JTM Vreeburg, WJ Greef, MP Ooms, P Wouw… - …, 1984 - academic.oup.com
… Significant inhibition of the postcastration rise in LH and FSH also occurred when smaller quantities of corticosterone acetate were given. Since in gonadectomized and …
Number of citations: 69 academic.oup.com
M Clinton Jr, GW Thorn, H Eisenberg, KE Stein - Endocrinology, 1942 - cabdirect.org
Effect of synthetic desoxy-corticosterone acetate therapy on plasma volume and electrolyte balance in normal dogs. … Effect of synthetic desoxy-corticosterone acetate therapy on …
Number of citations: 22 www.cabdirect.org
M Ehrenstein - The Journal of Organic Chemistry, 1944 - ACS Publications
… suspected that the 10-nor-ll-desoxycorticosterone acetate was present particularly in fractions 3-6. In agreement with this assumption these fractions gave a positive reaction with an …
Number of citations: 85 pubs.acs.org
D Taub, RH Pettebone, NL Wendler… - Journal of the American …, 1954 - ACS Publications
… acid dehydration of corticosterone acetate (VIII).10 The structure proof for the ol-dione acetal X was based on its analysis, infrared spectrum and its nonidentity with the anhydro …
Number of citations: 7 pubs.acs.org

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